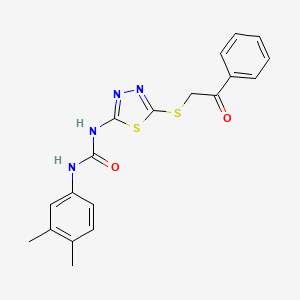

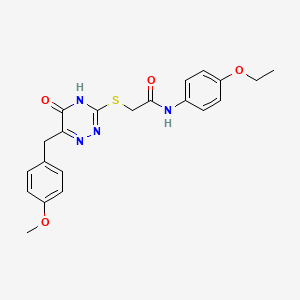

1-(3,4-Dimethylphenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3,4-Dimethylphenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea" is a derivative of thiadiazole-urea, which is a class of compounds known for their biological activities. These compounds have been extensively studied for their potential use in medical treatments, particularly for their inhibitory effects on certain biological processes such as energy conservation in respiration and photosynthesis, and for their potential as anticancer agents .

Synthesis Analysis

The synthesis of thiadiazole-urea derivatives typically involves the reaction of appropriate thiadiazole compounds with isocyanates or other suitable reagents to form the urea functionality. For example, novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives were synthesized by reacting 2-amino-4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl) thiazoles with 2,4-dichloro-1-isocyanatobenzene . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of thiadiazole-urea derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a urea moiety, which consists of a carbonyl group flanked by two amine groups. The specific substituents on the thiadiazole ring and the phenyl groups attached to the urea can significantly influence the biological activity of these compounds. X-ray crystallography can be used to determine the precise structure of these compounds, as was done for the photoproducts of a related thiadiazole-urea herbicide .

Chemical Reactions Analysis

Thiadiazole-urea derivatives can undergo various chemical reactions, including photodegradation. For instance, the photodegradation of a 1,3,4-thiadiazole-urea herbicide involved an S-to-N benzyl migration followed by a sulfur-oxygen substitution . These reactions can lead to the formation of new compounds with different properties and potential uses.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole-urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methyl, or trifluoromethyl groups can affect these properties. For example, substituted 1,2,3-thiadiazolyl-phenyl-ureas were found to be inhibitors of energy conservation, with their effectiveness depending on their concentration and specific substituents . The biological activities of these compounds, including their antioxidant and urease inhibition activities, are also important aspects of their chemical properties .

Scientific Research Applications

Synthesis and Antiproliferative Action

Compounds similar to the specified chemical have been synthesized and evaluated for their cytotoxic effects. For instance, N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas have demonstrated significant antiproliferative action against various cancer cell lines, including Ehrlich carcinoma and K562 human leukemia cells. These compounds have also been tested for their ability to inhibit DNA topoisomerases I and II-alpha, indicating their potential use in cancer research as therapeutic agents (Esteves-Souza et al., 2006).

Antimicrobial Activity and Structural Studies

Another area of application is the synthesis of compounds with antimicrobial properties. For example, derivatives of N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea have been characterized and shown to possess antimicrobial activity. These studies not only contribute to the development of new antimicrobial agents but also provide valuable information on the structural properties of such compounds, enhancing our understanding of their mechanism of action (Zhang et al., 2017).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-8-9-15(10-13(12)2)20-17(25)21-18-22-23-19(27-18)26-11-16(24)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWZOURQONRRRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

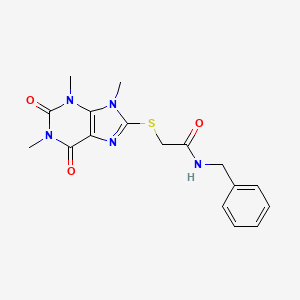

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)

![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)

![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)